N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclohexanecarboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclohexanecarboxamide hydrochloride is a useful research compound. Its molecular formula is C23H28ClN3OS2 and its molecular weight is 462.07. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Benzothiazole derivatives have been shown to inhibit topoisomerase i , which is an essential enzyme in DNA replication. This inhibition can lead to DNA damage and cell death, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
Benzothiazole derivatives have been associated with the inhibition of topoisomerase i , which plays a crucial role in DNA replication and transcription. This inhibition can disrupt these processes, leading to cell death .
Pharmacokinetics
A related study suggests that benzothiazole derivatives have a favorable pharmacokinetic profile .
Result of Action
Benzothiazole derivatives have been shown to induce s phase arrest, up-regulate the pro-apoptotic protein, down-regulate the anti-apoptotic protein, activate caspase-3, and subsequently induce mitochondrial dysfunction so as to induce cell apoptosis .
Activité Biologique
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclohexanecarboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluation, and structure-activity relationships (SAR), focusing on its potential therapeutic applications.
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is C21H19ClN4O3S3 with a molecular weight of 507.04 g/mol. The IUPAC name is N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-5-nitrothiophene-2-carboxamide; hydrochloride.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1), a key enzyme involved in DNA repair and cancer cell proliferation.
Inhibition of APE1
Research indicates that derivatives of this compound exhibit potent inhibition of APE1 with IC50 values in the low micromolar range. The inhibition of APE1 can enhance the cytotoxic effects of alkylating agents such as methylmethane sulfonate (MMS) and temozolomide (TMZ), making it a promising candidate for combination therapies in cancer treatment .
Structure-Activity Relationships (SAR)
The SAR studies have shown that modifications to the benzo[d]thiazole and tetrahydrothieno structures significantly impact the inhibitory potency against APE1. For example, substituents on the benzothiazole ring have been correlated with increased enzyme inhibition and improved pharmacokinetic profiles .
Study 1: APE1 Inhibition and Cancer Cell Lines
In a study evaluating the effects of the compound on HeLa cells, it was found that treatment with the compound led to a hyperaccumulation of apurinic sites in DNA, indicating effective inhibition of APE1 activity. This effect was further potentiated when combined with MMS treatment, suggesting that the compound could enhance the efficacy of existing chemotherapeutics .
Study 2: Pharmacokinetics and Toxicity
Another investigation assessed the pharmacokinetics of the compound in murine models. Following intraperitoneal administration at a dose of 30 mg/kg body weight, significant plasma and brain concentrations were observed, indicating good bioavailability and potential for central nervous system penetration. Toxicity assessments revealed a favorable safety profile at therapeutic doses .
Data Tables
Property | Value |
---|---|
Molecular Formula | C21H19ClN4O3S3 |
Molecular Weight | 507.04 g/mol |
IC50 against APE1 | Low µM range |
Plasma Concentration (30 mg/kg) | Significant levels detected |
Toxicity Profile | Favorable at therapeutic doses |
Propriétés
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]cyclohexanecarboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3OS2.ClH/c1-2-26-13-12-16-19(14-26)29-23(25-21(27)15-8-4-3-5-9-15)20(16)22-24-17-10-6-7-11-18(17)28-22;/h6-7,10-11,15H,2-5,8-9,12-14H2,1H3,(H,25,27);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUMVBBRGIHHOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5CCCCC5.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.